![molecular formula C17H20N2O5 B14095281 tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate](/img/structure/B14095281.png)
tert-butyl 2-[(1R)-5-amino-3',5'-dioxo-2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-4'-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a spiro[indene-1,2’-[1,4]oxazolidine] core, making it a valuable building block in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate typically involves multiple steps. One common method starts with the reaction of benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid. The reaction is catalyzed by palladium on carbon (Pd-C) and carried out in ethanol under a hydrogen atmosphere for 16 hours. The resulting product is then treated with ethyl acetate and anhydrous oxalic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd-C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate has potential as a pharmaceutical intermediate. It can be used to synthesize drugs with anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-[(1R)-5-amino-3’,5’-dioxo-2,3-dihydrospiro[indene-1,2’-[1,4]oxazolidine]-4’-yl]acetate stands out due to its spiro[indene-1,2’-[1,4]oxazolidine] core, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H20N2O5 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(3R)-6-amino-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]acetate |
InChI |
InChI=1S/C17H20N2O5/c1-16(2,3)23-13(20)9-19-14(21)17(24-15(19)22)7-6-10-8-11(18)4-5-12(10)17/h4-5,8H,6-7,9,18H2,1-3H3/t17-/m1/s1 |
Clé InChI |
UJQKUWKKTOTBLG-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CN1C(=O)[C@]2(CCC3=C2C=CC(=C3)N)OC1=O |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=O)C2(CCC3=C2C=CC(=C3)N)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


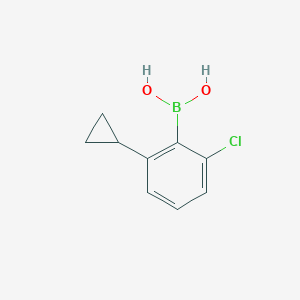
![1-(2-Fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095210.png)
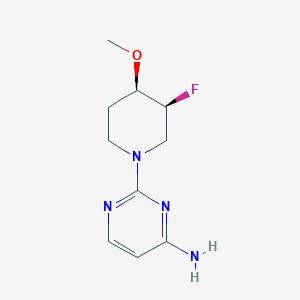
![3,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B14095228.png)
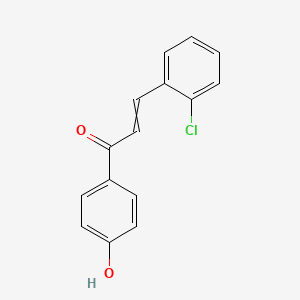

![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095248.png)
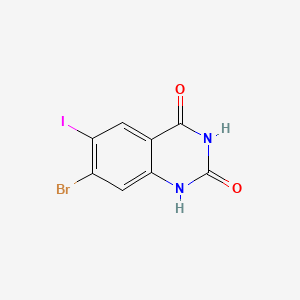
![6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14095254.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)
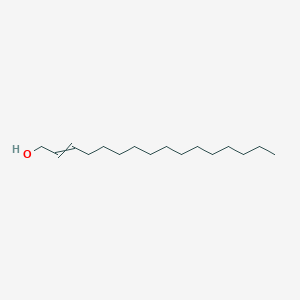
![N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide](/img/structure/B14095272.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
